5-(piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride
Description
Properties
IUPAC Name |
10-(piperazin-1-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-11-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O.2ClH/c20-16-14(11-18-8-5-17-6-9-18)10-13-3-1-2-12-4-7-19(16)15(12)13;;/h1-3,10,17H,4-9,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHSXBJYTKXBHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=CC=C31)C=C(C2=O)CN4CCNCC4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for the Pyrroloquinoline Skeleton
The pyrrolo[3,2,1-ij]quinoline core is typically constructed via intramolecular cyclization. A common method involves the condensation of substituted anilines with cyclic ketones or aldehydes under acidic conditions. For example, 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione serves as a key intermediate, synthesized by brominating tetrahydroquinoline precursors followed by oxidative cyclization.
Reaction conditions :
Functionalization at Position 5
Introducing a methylene group at position 5 requires Mannich reaction or Friedel-Crafts alkylation . For instance:
-
Mannich reaction : Reacting the quinolinone core with formaldehyde and ammonium chloride in ethanol under reflux introduces an aminomethyl group.
-
Chloromethylation : Treating the core with chloromethyl methyl ether (MOMCl) and Lewis acids (e.g., AlCl₃) generates a chloromethyl intermediate, which is later substituted with piperazine.
Piperazine Coupling and Optimization
Nucleophilic Substitution of Chloromethyl Intermediates
The chloromethyl group at position 5 undergoes nucleophilic substitution with piperazine in anhydrous solvents:
Procedure :
-
Dissolve the chloromethyl-pyrroloquinolinone derivative in dry DMF or THF.
-
Add piperazine (2–3 equivalents) and a base (e.g., diisopropylethylamine) to scavenge HCl.
Key optimization :
Reductive Amination Alternatives
For substrates lacking a chloromethyl group, reductive amination offers an alternative:
-
Condense the quinolinone aldehyde derivative with piperazine using sodium cyanoborohydride (NaBH₃CN) in methanol.
Advantages :
Salt Formation and Purification
Dihydrochloride Preparation
The free base is converted to its dihydrochloride salt via acidification:
-
Dissolve the product in anhydrous ethanol.
-
Add concentrated HCl (2 equivalents) dropwise at 0°C.
-
Precipitate the salt by adding diethyl ether, followed by filtration and drying.
Analytical validation :
Crystallization Techniques
Recrystallization from ethanol/water (9:1) yields needle-shaped crystals suitable for X-ray diffraction:
-
Melting point : 248–250°C (decomposition).
-
Elemental analysis : Calculated for C₁₆H₁₉Cl₂N₃O: C, 55.82%; H, 5.56%; N, 12.21%. Found: C, 55.78%; H, 5.61%; N, 12.18%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Chloromethylation | 78 | 97 | 24 |
| Reductive Amination | 72 | 98 | 48 |
| Microwave-Assisted | 85 | 99 | 2 |
Data extrapolated from analogous syntheses in.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
5-(piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Piperazine in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction can yield various reduced forms of the compound.
Scientific Research Applications
Structural Characteristics
This compound features a unique structure combining a piperazine ring with a pyrroloquinoline core , which is essential for its biological activity. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrroloquinoline Core : Cyclization of suitable precursors under acidic or basic conditions.
- Introduction of the Piperazine Moiety : Nucleophilic substitution reactions to attach the piperazine ring.
- Final Cyclization and Functionalization : Refluxing with solvents like ethanol or methanol to achieve the desired compound.
Medicinal Chemistry
In medicinal chemistry, this compound has shown promise as:
- Antimicrobial Agent : Preliminary studies indicate effectiveness against various pathogens.
- Antiviral Properties : Investigated for potential use in treating viral infections.
- Anticancer Activity : Notably, compounds derived from this structure have been evaluated as inhibitors of cyclin-dependent kinases (CDKs), which are critical in cancer cell proliferation.
Case Study: CDK Inhibition
A study reported a series of analogues based on this compound that exhibited potent inhibition of CDK4/6, with one derivative demonstrating an IC50 value of 7.4 nM against CDK4. This suggests that modifications to the piperazine and pyrroloquinoline moieties can enhance selectivity and potency against cancer cell lines .
Biological Research
The compound serves as a valuable tool in biological research for:
- Studying Enzyme Mechanisms : Its ability to interact with enzymes allows researchers to probe catalytic mechanisms.
- Receptor Binding Studies : It can act as a ligand to investigate receptor-ligand interactions, contributing to drug discovery efforts.
Industrial Applications
In the industrial sector, this compound's unique properties make it suitable for:
- Material Development : Its chemical characteristics can be utilized in creating new polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound can modulate the activity of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Derivatives
Core Scaffold Modifications
- 5-(Chloromethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one (): Replacing the piperazinylmethyl group with a chloromethyl substituent reduces basicity and eliminates the tertiary amine, likely diminishing solubility and altering receptor binding. This derivative may serve as a synthetic intermediate for further functionalization .
- The piperazine substitution at position 5 is retained, suggesting comparable solubility but divergent pharmacokinetics due to altered metabolic pathways .
Piperazine-Containing Heterocycles
- 1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (): This compound shares a piperazine-substituted quinolinone core but includes ethyl and fluoro groups. The fluorine atom may enhance metabolic stability and membrane permeability, while the ethyl group could increase lipophilicity. The dihydrochloride salt formulation aligns with the target compound’s solubility profile .
- 7-Chloro-9-(4-methylpiperazin-1-yl)-9,10-dihydro-pyrrolo[2,1-b][1,3]benzothiazepine (): The benzothiazepine core introduces sulfur, which may influence redox properties.
Physicochemical Properties
Key Observations:
- Salt Formulation : Dihydrochloride salts (target compound and ) improve solubility over free bases (e.g., chloromethyl derivative in ) .
- Substituent Effects : Piperazine groups enhance water solubility and provide sites for hydrogen bonding, while halogens (e.g., fluoro in ) may improve metabolic stability .
Pharmacological Implications (Inferred)
- Target Selectivity: The pyrroloquinolinone core may favor CNS targets, whereas benzothiazepine () or pyrrolopyridine () derivatives could exhibit distinct activity profiles due to altered ring systems .
- Solubility vs. Bioavailability: The dihydrochloride form of the target compound likely offers superior bioavailability compared to non-ionized analogs, critical for oral administration .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride, and which reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving piperazine derivatives and pyrroloquinoline scaffolds. Key steps include:
- Nucleophilic substitution to introduce the piperazine moiety (e.g., using 1-(2,3-dichlorophenyl)piperazine as a starting material).
- Cyclization under basic conditions (e.g., K₂CO₃ or NaH) to form the pyrroloquinoline core.
- Purification via normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) or recrystallization to isolate the dihydrochloride salt .
- Critical parameters: Temperature control during cyclization (50–80°C), stoichiometric ratios of reactants, and inert atmosphere (N₂/Ar) to prevent oxidation.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- 1H/13C NMR : Confirms proton environments and carbon frameworks, with δ 7–9 ppm (quinoline protons) and δ 2–4 ppm (piperazine methylene) as diagnostic signals .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 367.2008 for related analogs) .
- HPLC-PDA : Monitors purity (>95%) using C18 columns and acetonitrile/water gradients with 0.1% trifluoroacetic acid .
Q. What are the key stability considerations for storing the compound, and which degradation products should be monitored?
- Methodological Answer :
- Storage : Desiccate at –20°C in amber vials to prevent hydrolysis and photodegradation.
- Degradation pathways : Hydrolysis of the piperazine moiety or oxidation of the pyrroloquinoline ring. Monitor via TLC or HPLC for impurities like 7-chloroquinoline derivatives or free piperazine .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the compound’s interaction with biological targets, considering its physicochemical properties?
- Methodological Answer :
- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., benzimidazole-piperazine hybrids with reported activity ).
- Assay conditions : Use pH 7.4 buffers (mimicking physiological conditions) and include DMSO (<0.1% v/v) for solubility.
- Validation : Include positive controls (e.g., known inhibitors) and orthogonal assays (e.g., SPR for binding kinetics) to confirm activity .
Q. What strategies are recommended for resolving discrepancies in reported biological activity data across different studies?
- Methodological Answer :
- Meta-analysis : Compare assay protocols (e.g., cell lines, incubation times) and compound purity levels.
- Dose-response curves : Use standardized IC₅₀/EC₅₀ measurements across multiple replicates.
- Structural analogs : Test derivatives (e.g., 4-chlorophenyl vs. 4-fluorophenyl substitutions) to isolate pharmacophore contributions .
Q. How can computational modeling predict the compound’s pharmacokinetic properties, and what validation experiments are necessary?
- Methodological Answer :
- ADME prediction : Use tools like ACD/Labs Percepta to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism .
- Validation : Compare in silico results with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
Q. What environmental impact assessment approaches are applicable when studying the compound’s ecotoxicity?
- Methodological Answer :
- Fate studies : Use OECD 308 guidelines to assess biodegradation in water/sediment systems.
- Ecotoxicity : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .
- Analytical monitoring : Employ LC-MS/MS to detect trace residues in environmental samples .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s solubility and bioavailability in preclinical models?
- Methodological Answer :
- Solubility enhancement : Test co-solvents (e.g., PEG 400) or cyclodextrin complexes.
- Bioavailability studies : Compare oral vs. intravenous administration in rodent models, using plasma LC-MS quantification.
- pH-solubility profiling : Identify optimal pH ranges (e.g., 2–4 for gastric absorption) .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
